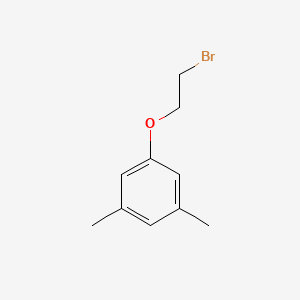

1-(2-Bromoethoxy)-3,5-dimethylbenzene

Vue d'ensemble

Description

1-(2-Bromoethoxy)-3,5-dimethylbenzene is an organic compound characterized by the presence of a bromoethoxy group attached to a benzene ring substituted with two methyl groups at the 3 and 5 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3,5-dimethylbenzene can be synthesized through the reaction of 3,5-dimethylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Bromoethoxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromoethoxy group can be reduced to an ethoxy group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under reflux.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products Formed:

Nucleophilic Substitution: Formation of 1-(2-azidoethoxy)-3,5-dimethylbenzene.

Oxidation: Formation of 3,5-dimethylbenzoic acid.

Reduction: Formation of 1-(2-ethoxy)-3,5-dimethylbenzene.

Applications De Recherche Scientifique

1-(2-Bromoethoxy)-3,5-dimethylbenzene has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.

Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding due to its structural features.

Mécanisme D'action

The mechanism of action of 1-(2-Bromoethoxy)-3,5-dimethylbenzene involves its interaction with nucleophiles and electrophiles. The bromoethoxy group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The methyl groups on the benzene ring can undergo oxidation or reduction, altering the compound’s reactivity and interaction with other molecules.

Comparaison Avec Des Composés Similaires

- 1-(2-Bromoethoxy)-2-methoxybenzene

- 1-(2-Bromoethoxy)-4-methylbenzene

- 1-(2-Bromoethoxy)-2,4-dimethylbenzene

Comparison: 1-(2-Bromoethoxy)-3,5-dimethylbenzene is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications in organic synthesis and materials science.

Activité Biologique

1-(2-Bromoethoxy)-3,5-dimethylbenzene, also known as 2-bromo-3,5-dimethylphenyl ethyl ether, is an organic compound with the molecular formula . This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

- Molecular Weight : 229.113 g/mol

- CAS Number : 37136-93-9

- Structure : The compound features a bromo group and an ethoxy group attached to a dimethyl-substituted benzene ring.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular targets. It is hypothesized to act as a substrate or inhibitor for specific enzymes, influencing biochemical pathways related to cell signaling and metabolism.

Enzyme Interaction

Research indicates that this compound may interact with carboxylesterase enzymes, which play a crucial role in hydrolyzing esters. This interaction could lead to significant biological effects, such as altering metabolic pathways and influencing cellular responses.

Cellular Effects

This compound has been observed to affect cell signaling pathways. For instance, it may modulate the activity of transcription factors and proteins involved in cell growth and differentiation. The compound's effects can vary depending on the concentration and the specific cell type used in experimental settings .

Study 1: Enzyme Activity Modulation

In a laboratory study examining the effects of various brominated compounds on enzyme activity, this compound was found to inhibit certain phosphatases at higher concentrations. This inhibition led to an accumulation of phosphorylated proteins, suggesting potential applications in cancer research where altered phosphorylation states are significant .

Study 2: Toxicity Assessment

A toxicity assessment conducted on animal models revealed that low doses of this compound showed minimal adverse effects. However, higher doses resulted in notable toxicity signs, including liver damage and altered biochemical markers indicative of cellular stress. These findings highlight the importance of dosage in determining the biological impact of this compound .

Data Table: Biological Activity Summary

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is rapidly absorbed and distributed within biological systems. Its metabolism may involve cytochrome P450 enzymes, leading to the formation of reactive intermediates that could further influence its biological activity .

Metabolic Pathways

The compound is likely metabolized through various pathways that involve conjugation reactions, which can affect its bioavailability and toxicity. Understanding these pathways is crucial for predicting its behavior in vivo and potential therapeutic applications.

Propriétés

IUPAC Name |

1-(2-bromoethoxy)-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZQWLHBAZGMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368944 | |

| Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37136-93-9 | |

| Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37136-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.